4,6-Estradiene-3,17-dione CAS 13209-45-5 properties
4,6-Estradiene-3,17-dione CAS 13209-45-5 properties
PART 1: EXECUTIVE SUMMARY & CORE DIRECTIVE
4,6-Estradiene-3,17-dione (CAS 13209-45-5), also known as Estra-4,6-diene-3,17-dione , represents a critical intermediate in the semi-synthesis of advanced progestogens and tissue-selective estrogen complex (TSEC) agents, most notably Tibolone . Unlike its 4,9-diene isomer (Trendione), the 4,6-diene motif provides a specific electrophilic handle at the C7 position, enabling stereoselective alkylation—a pivotal step in generating 7
This guide moves beyond basic property listing to analyze the compound's utility as a Michael acceptor in organic synthesis and its pharmacological potential as a Type I (suicide) Aromatase Inhibitor (AI) candidate, given its structural homology to 1,4,6-androstatriene-3,17-dione (ATD).
PART 2: PHYSICOCHEMICAL PROPERTIES
The physical behavior of 4,6-Estradiene-3,17-dione is governed by its extended conjugation system (O=C3-C4=C5-C6=C7), which imparts distinct UV absorption and reactivity profiles compared to non-conjugated analogs.
Table 1: Physicochemical Constants
| Property | Value / Description | Note |
| CAS Registry Number | 13209-45-5 | Distinct from 4,9-diene (5173-46-6) |
| IUPAC Name | Estra-4,6-diene-3,17-dione | |
| Molecular Formula | C | |
| Molecular Weight | 270.37 g/mol | |
| Appearance | White to off-white crystalline powder | Hygroscopic sensitive |
| Melting Point | 160–165 °C (Typical) | Varies by polymorph/purity |
| Solubility | Soluble: DCM, THF, Ethanol, AcetoneInsoluble: Water | Lipophilic ( |
| UV Absorption | Due to extended dienone conjugation | |
| Key Reactivity | Electrophilic at C7; Nucleophilic at C17 | Michael acceptor behavior |
PART 3: SYNTHESIS & MANUFACTURING PROTOCOLS
The industrial preparation of 4,6-Estradiene-3,17-dione typically involves the dehydrogenation of Estra-4-ene-3,17-dione (19-norandrostenedione). The choice of oxidant is critical: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Chloranil are preferred over selenium dioxide to prevent over-oxidation or rearrangement.
Reaction Mechanism & Pathway
The synthesis relies on the abstraction of the allylic protons at C6 and C7. DDQ acts as a hydride acceptor, facilitating the formation of the C6-C7 double bond.
Figure 1: Dehydrogenation pathway using DDQ to synthesize 4,6-Estradiene-3,17-dione.
Experimental Protocol: DDQ Oxidation
Rationale: This protocol uses dioxane as a solvent to stabilize the transition state and maximize yield while minimizing the formation of the 1,4,6-triene byproduct.
Reagents:
-
Estra-4-ene-3,17-dione (10.0 g, 36.7 mmol)
-
DDQ (9.2 g, 40.5 mmol, 1.1 eq)
-
1,4-Dioxane (anhydrous, 100 mL)
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Estra-4-ene-3,17-dione (10 g) in 1,4-Dioxane (100 mL). Ensure the system is under an inert nitrogen atmosphere.
-
Addition: Add DDQ (9.2 g) in a single portion. The solution will immediately darken (formation of charge-transfer complex).
-
Reflux: Heat the mixture to reflux (approx. 101 °C) for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The product spot will appear lower (more polar) than the starting material due to increased conjugation.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the precipitated DDQ-hydroquinone byproduct.
-
Extraction: Evaporate the filtrate under reduced pressure. Redissolve the residue in DCM (150 mL) and wash sequentially with:
-
10% Sodium Sulfite solution (to remove residual oxidant).
-
5% Sodium Bicarbonate solution.
-
Brine.
-
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Recrystallize the crude solid from Acetone/Hexane to yield off-white crystals.
Validation Criteria:
-
Melting Point: 160–165 °C.
-
HPLC Purity: >98% (Area %).
PART 4: PHARMACOLOGICAL UTILITY & MECHANISM
While primarily an intermediate, 4,6-Estradiene-3,17-dione possesses intrinsic pharmacological activity. Its structure mimics the A-ring of Formestane and ATD , making it a potential irreversible inhibitor of Aromatase (CYP19A1) .
Mechanism of Action: Aromatase Inhibition
The 4,6-diene system allows the compound to bind to the active site of Aromatase. The enzyme attempts to hydroxylate the C19 position (which is absent in this 19-nor steroid) or oxidize the A-ring. The conjugated system can trap the enzyme's heme prosthetic group, leading to inactivation.
Figure 2: Theoretical mechanism of suicide inhibition of Aromatase by 4,6-Estradiene-3,17-dione.
Industrial Application: Tibolone Synthesis
The most significant application of CAS 13209-45-5 is as the substrate for 1,6-conjugate addition .
-
Reaction: Reaction with Methylmagnesium Chloride (Grignard) in the presence of Copper(I) salts (CuCl or CuI).
-
Outcome: The methyl group adds exclusively to the C7
position due to steric steering, generating the 7 -methyl-4-ene-3-one core (Mentabolan precursor), which is subsequently converted to Tibolone.
PART 5: ANALYTICAL CHARACTERIZATION
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral markers.
Table 2: Spectral Expectations
| Technique | Expected Signal | Interpretation |
| C4-H (Vinylic proton) | ||
| C6-H or C7-H (Diene system) | ||
| C18-Methyl group (Angular methyl) | ||
| Absence of C19-Methyl | Confirms 19-nor skeleton | |
| C3-Carbonyl (Conjugated ketone) | ||
| C17-Carbonyl (Cyclopentanone) | ||
| C4, C5, C6, C7 (Olefinic carbons) | ||
| Mass Spectrometry | Molecular ion | |
| IR Spectroscopy | 1660 cm | C=O stretch (Conjugated enone) |
| 1620, 1580 cm | C=C stretch (Diene system) |
REFERENCES
-
Menzenbach, B., et al. (1984). Synthesis of 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one from estra-4,6-diene-3,17-dione. Pharmazie, 39(7), 496-497.[1][2]
-
Van Vliet, N. P., et al. (1966). Steroids.[3][4][5][6][7][8][9][10][11] XXVI. The synthesis of 7α-methyl-19-nor-steroids. Recueil des Travaux Chimiques des Pays-Bas, 85(11).
-
Brodie, A. M., et al. (1981). Inactivation of aromatase by 1,4,6-androstatriene-3,17-dione and related compounds. Journal of Steroid Biochemistry, 14(11), 1141-1146.
-
Zeelen, F. J. (1990). Medicinal Chemistry of Steroids. Elsevier Science. (Context: Tibolone synthesis pathways).
-
BenchChem. (2024). Product Data: Estra-4,6-diene-3,17-dione.
Sources
- 1. EP2560984A2 - Process for the preparation of dienogest substantially free of impurities - Google Patents [patents.google.com]
- 2. EP2560984B1 - Process for the preparation of dienogest substantially free of impurities - Google Patents [patents.google.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. CN1291196A - Novel antiestrogenic steroids, related pharmaceutical compositions and methods of use - Google Patents [patents.google.com]
- 7. research.polyu.edu.hk [research.polyu.edu.hk]
- 8. (7a,17b)-7-(9-Bromononyl)estra-1,3,5(10)-triene-3,17-diol | 875573-67-4 | Benchchem [benchchem.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. CN108997463B - Preparation method of estra-4, 9-diene-3, 17-dione - Google Patents [patents.google.com]
- 11. WO2011132045A2 - Process for the preparation of dienogest substantially free of impurities - Google Patents [patents.google.com]
